

physicochemical properties of 1-benzyl-1H-indole

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Compound of Interest

Compound Name: 1-benzyl-1H-indole

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An In-depth Technical Guide to the Physicochemical Properties of **1-benzyl-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-indole is a significant heterocyclic compound that serves as a cornerstone in the fields of medicinal chemistry and materials science. As a derivative of indole, the structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring. This modification not only alters the fundamental physicochemical properties of the parent indole but also provides a versatile scaffold for synthesizing a diverse array of biologically active molecules. The addition of the benzyl group often enhances lipophilicity, influencing the compound's interaction with biological targets and its pharmacokinetic profile.^[1]

Derivatives of the 1-benzyl-indole core have demonstrated a wide spectrum of pharmacological activities, including potential as tyrosinase inhibitors, anticancer agents, and anti-inflammatory drugs.^{[2][3][4][5]} A comprehensive understanding of the core physicochemical properties of **1-benzyl-1H-indole** is therefore paramount for any researcher aiming to design and develop novel therapeutics based on this privileged scaffold. This guide offers an in-depth exploration of these properties, supported by experimental protocols and an analysis of their relevance in a drug development context.

Core Physicochemical & Molecular Properties

The foundational step in characterizing any lead compound is to establish its fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

The key identifying and physical properties of **1-benzyl-1H-indole** are summarized below. The molecule is a solid at room temperature, crystallizing upon cooling from its molten state.^[6]

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N	^[7] ^[8] ^[9]
Molecular Weight	207.27 g/mol	^[7] ^[8]
CAS Number	3377-71-7	^[7] ^[9]
Appearance	Crystalline Solid	^[6]
Melting Point	42–43 °C	^[6]
Boiling Point	133–138 °C (at 0.3 mmHg)	^[6]

Solubility Profile & Lipophilicity

A compound's solubility and lipophilicity are critical determinants of its suitability as a drug candidate.

- Aqueous Solubility:** **1-benzyl-1H-indole** is reported to be insoluble in water.^[10] This is a direct consequence of its molecular structure, which is dominated by the large, nonpolar aromatic surfaces of the indole and benzyl rings. This inherent lipophilicity is a common feature of N-benzyl indole derivatives and presents a significant challenge in drug development, often leading to poor oral bioavailability.^[4]
- Organic Solubility:** The compound is soluble in various organic solvents, including diethyl ether and dimethyl sulfoxide (DMSO), which are commonly used during its synthesis and extraction.^[6]

- Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A higher LogP indicates greater lipophilicity. The calculated LogP for **1-benzyl-1H-indole** is approximately 4.3, confirming its highly lipophilic nature.^{[7][10]}

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of **1-benzyl-1H-indole**. The following data represent the characteristic spectral signature of the molecule.

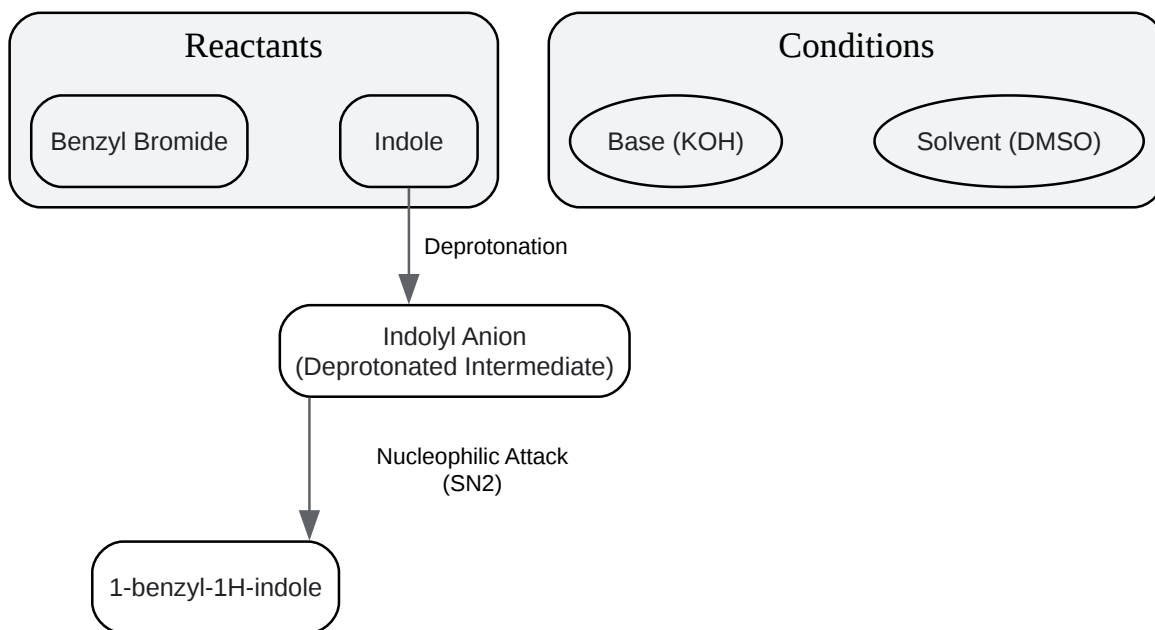
Technique	Key Data and Interpretation
¹ H NMR	In CDCl ₃ , the spectrum exhibits a characteristic singlet for the benzylic protons (CH ₂) at ~5.21 ppm. A doublet at ~6.52 ppm corresponds to the C3-H of the indole ring. The remaining aromatic protons from both the indole and benzyl rings appear as a complex multiplet between 7.0 and 7.7 ppm. ^[6]
¹³ C NMR	Standard analysis would reveal distinct signals for the benzylic carbon alongside the aromatic carbons of the two ring systems. Public databases like PubChem can be consulted for spectral data. ^[7]
IR Spectroscopy	The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic (benzylic CH ₂) groups, as well as C=C stretching bands associated with the aromatic rings. ^[7]
Mass Spectrometry	Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight, with the molecular ion peak (M ⁺) expected at m/z 207. ^[7]

Synthesis and Reactivity

The synthesis of **1-benzyl-1H-indole** is typically achieved through a straightforward and high-yielding N-alkylation reaction. This procedure is robust and widely utilized in synthetic chemistry.

Synthetic Workflow

The process involves the deprotonation of indole followed by a nucleophilic substitution with benzyl bromide.



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Caption: Synthetic pathway for **1-benzyl-1H-indole**.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which ensures high reliability and reproducibility.[6]

Materials and Reagents:

- Indole (1.0 eq)
- Potassium Hydroxide (KOH) pellets, crushed (4.0 eq)

- Benzyl Bromide (2.0 eq)
- Dimethyl Sulfoxide (DMSO)
- Diethyl ether
- Water
- Calcium Chloride (anhydrous)

Procedure:

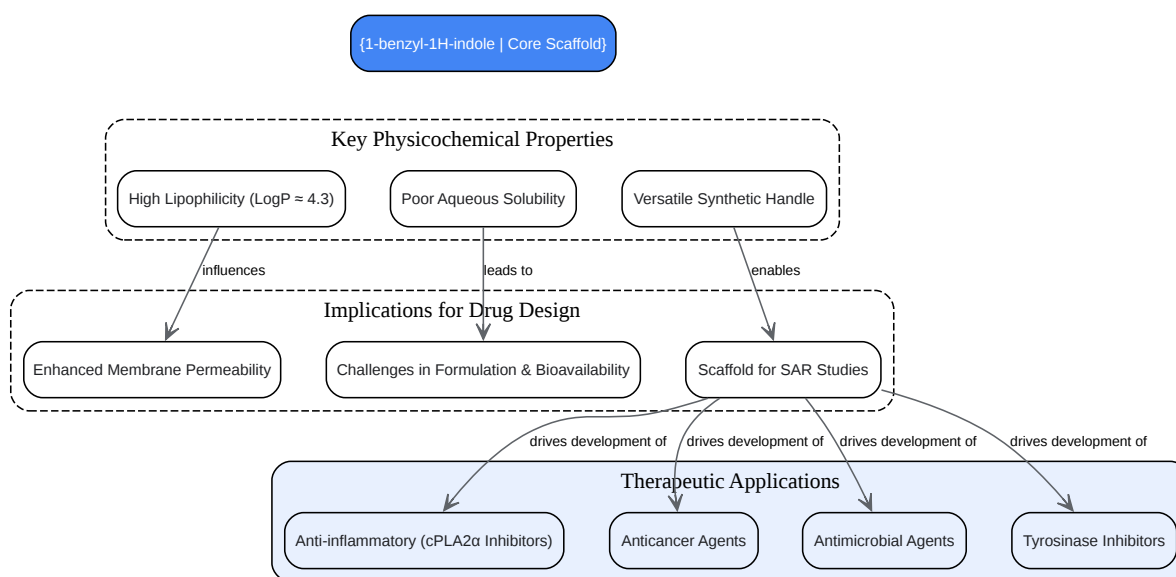
- Setup: Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of DMSO and 26.0 g of crushed KOH pellets.
- Deprotonation: Stir the mixture at room temperature for 5 minutes. Add 11.7 g of indole to the flask. Continue stirring for 45 minutes to ensure complete formation of the indolyl anion.
- Alkylation: Add 34.2 g of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction. Stir for an additional 45 minutes.[6]
- Workup: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100-mL portions of diethyl ether.
- Washing: Wash each ether layer sequentially with three 50-mL portions of water to remove residual DMSO and salts.
- Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the diethyl ether using a rotary evaporator.
- Purification: Distill the residue under reduced pressure (approx. 15 mm) to remove excess benzyl bromide. The final product, **1-benzyl-1H-indole**, is then distilled at a boiling point of 133–138 °C (0.3 mm), yielding 17.5–18.4 g (85–89%).[6] The distillate crystallizes upon cooling.

Causality Behind Experimental Choices:

- Solvent: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation while leaving the indolyl anion relatively "naked" and highly nucleophilic.[11][12]
- Base: A strong base like KOH is required to deprotonate the indole nitrogen ($pK_a \approx 17$), which is only weakly acidic.[11][12]
- Purification: The multi-step washing and distillation process is critical for removing unreacted starting materials and the high-boiling DMSO solvent to yield a product of high purity.

Relevance and Applications in Drug Development

The physicochemical properties of **1-benzyl-1H-indole** are not just academic data points; they are critical parameters that guide its application in medicinal chemistry.



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Caption: Role of **1-benzyl-1H-indole** in medicinal chemistry.

The high lipophilicity conferred by the benzyl group can enhance a molecule's ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, this same property often results in poor aqueous solubility, which can severely limit oral bioavailability and complicate formulation.[4] Drug development professionals must therefore employ strategic modifications to the core scaffold—such as the addition of polar functional groups—to strike a balance between permeability and solubility.

The 1-benzyl-indole framework has proven to be a highly productive starting point for discovering potent therapeutics. For example, further substitution on this scaffold has led to the development of submicromolar inhibitors of cytosolic phospholipase A2 α (cPLA2 α), a key enzyme in the inflammatory cascade.[4] Similarly, derivatives have been synthesized and evaluated for potent antimicrobial and anticancer activities, demonstrating the platform's versatility.[3]

Conclusion

1-benzyl-1H-indole is a compound of significant interest, characterized by its high lipophilicity, poor aqueous solubility, and well-defined spectroscopic signature. Its synthesis is efficient and scalable, making it a readily accessible building block for chemical exploration. For researchers in drug discovery, the 1-benzyl-indole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in successful therapeutic agents. A thorough understanding of its core physicochemical properties is the essential first step in harnessing its full potential to create the next generation of innovative medicines.

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